NMDA Receptor Glycine-Site Antagonism: 6-Chloro Substitution Confers Potency Advantage Over Unsubstituted HNQ Core
In the foundational HNQ SAR study [1], substitution at the 6-position of the 4-hydroxy-3-nitroquinolin-2(1H)-one scaffold consistently increased [3H]DCKA binding displacement potency relative to the unsubstituted parent. For the 6-chloro-substituted HNQ (structurally identical to the target compound's core, absent the N1-ethyl group), the IC50 was ~4.8 μM, representing an approximately 2.7-fold improvement over the unsubstituted HNQ (IC50 ~13 μM) [1]. The N1-ethyl substituent in the target compound is anticipated to further enhance lipophilicity (clogP increase of ~0.8–1.0 log unit) and potentially improve blood-brain barrier penetration without introducing the steric clash observed with 8-substitution, which consistently ablates activity [1].
| Evidence Dimension | IC50 for displacement of [3H]DCKA binding to rat brain membrane NMDA receptors |
|---|---|
| Target Compound Data | ~4.8 μM (6-chloro-HNQ; target compound core without N1-ethyl) [1] |
| Comparator Or Baseline | Unsubstituted HNQ: IC50 ~13 μM [1] |
| Quantified Difference | Approximately 2.7-fold more potent (6-chloro vs. unsubstituted) |
| Conditions | [3H]DCKA radioligand binding assay, rat brain membranes, pH 7.4, 4°C |
Why This Matters
For procurement in neuroprotection or pain research programs, the 6-chloro substitution provides a multiplicative potency gain absent in the unsubstituted 4-hydroxy-3-nitroquinolin-2-one core, enabling lower working concentrations in ex vivo and in vivo models.
- [1] Cai SX, Zhou ZL, Huang JC, et al. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. J Med Chem. 1996;39(23):4682-4686. PMID: 8917657. View Source
